6-Bromo-2-fluoro-3-methylbenzonitrile
CAS No.: 1501163-33-2
Cat. No.: VC7703777
Molecular Formula: C8H5BrFN
Molecular Weight: 214.037
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1501163-33-2 |
|---|---|
| Molecular Formula | C8H5BrFN |
| Molecular Weight | 214.037 |
| IUPAC Name | 6-bromo-2-fluoro-3-methylbenzonitrile |
| Standard InChI | InChI=1S/C8H5BrFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3 |
| Standard InChI Key | YDTVNJZLFQHHMQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C=C1)Br)C#N)F |
Introduction
Key Findings
6-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1501163-33-2) is a halogenated benzonitrile derivative with significant utility in organic synthesis and pharmaceutical research. Its molecular architecture, featuring bromine, fluorine, and methyl substituents, enables diverse reactivity in cross-coupling reactions and biological applications. This report synthesizes data from peer-reviewed studies, patents, and chemical databases to provide a detailed examination of its synthesis, physicochemical properties, and industrial relevance.
Chemical Identity and Structural Features
Molecular and Structural Characteristics
6-Bromo-2-fluoro-3-methylbenzonitrile has the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol. Key structural attributes include:
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Bromine at the 6-position, enabling electrophilic substitution and cross-coupling reactions.
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Fluorine at the 2-position, enhancing electronic effects and metabolic stability.
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Methyl group at the 3-position, contributing steric and electronic modulation.
The compound’s SMILES notation is CC1=C(C(=C(C=C1)Br)C#N)F, and its InChIKey is YDTVNJZLFQHHMQ-UHFFFAOYSA-N .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 213.0±20.0 °C (predicted) | |
| Density | 1.1±0.1 g/cm³ | |
| Flash Point | 88.9±12.1 °C | |
| Solubility | Limited in polar solvents |
Synthesis and Optimization Strategies
Bromination of 3-Fluoro-4-methylbenzonitrile
The primary synthesis route involves bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) under radical initiation. Key advancements include:
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Microreactor technology for enhanced selectivity (monobromide:dibromide >95:5) and yield (85–94%) .
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Catalysts: Azodiisobutylnitrile (AIBN) or benzoyl peroxide in dichloroethane at 70–80°C .
Table 2: Bromination Reaction Parameters
| Parameter | Condition | Outcome |
|---|---|---|
| Temperature | 70–80°C | 85–94% yield |
| Solvent | Dichloroethane/CCl₄ | Reduced byproducts |
| Catalyst | AIBN (0.02–0.1 eq) | Optimal radical initiation |
Functional Group Transformations
The bromine atom facilitates Suzuki-Miyaura and Stille couplings, enabling access to biaryl intermediates for drug discovery . For example, palladium-catalyzed coupling with boronic acids yields derivatives with antimutagenic activity (69% reduction in DNA mutation frequency).
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
Stability and Reactivity
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Hydrolytic stability: Resistant to aqueous hydrolysis under neutral conditions but susceptible to strong bases (e.g., NaOH) at elevated temperatures .
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Photodegradation: Limited decomposition under UV light, making it suitable for long-term storage .
Applications in Pharmaceutical and Material Science
Role in Drug Discovery
6-Bromo-2-fluoro-3-methylbenzonitrile serves as a precursor for branched-chain amino acid transaminase (BCAT) inhibitors, such as BAY-069, which show promise in cancer therapy . Structural analogs inhibit BCAT1/2 with IC₅₀ values of 60–100 nM, demonstrating high cellular activity .
Table 3: Biological Activity of Derivatives
| Derivative | Target IC₅₀ (nM) | Application |
|---|---|---|
| BAY-069 | 60 (BCAT1/2) | Glioblastoma therapy |
| Chloro-substituted analog | 31 (BCAT1) | Antimutagenic agent |
Material Science Applications
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Liquid crystals: Fluorinated benzonitriles enhance thermal stability in display technologies .
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Coordination polymers: Bromine participates in halogen bonding, enabling crystal engineering .
Future Directions and Research Gaps
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